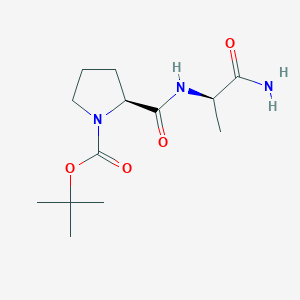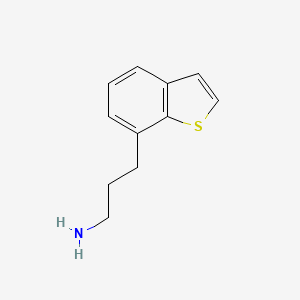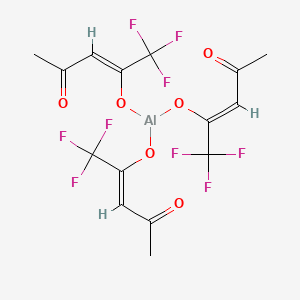![molecular formula C17H19NO5S B13148967 L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester](/img/structure/B13148967.png)
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester is a derivative of L-tyrosine, an aromatic amino acid. This compound is characterized by the presence of a phenylmethylsulfonyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group of L-tyrosine. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester typically involves the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Sulfonylation: The protected L-tyrosine is then reacted with phenylmethylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the phenylmethylsulfonyl group.
Esterification: The carboxyl group of the sulfonylated L-tyrosine is esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Deprotection: The protecting group on the amino group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
化学反応の分析
Types of Reactions
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenylmethylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylmethylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
類似化合物との比較
Similar Compounds
- L-Tyrosine, N-[(phenylmethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, phenylmethyl ester
- Fluorosulfate-L-tyrosine
Uniqueness
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The phenylmethylsulfonyl group provides a reactive site for covalent modification of proteins, while the methyl ester group enhances its solubility and bioavailability.
This compound’s unique properties make it a valuable tool in various scientific research fields, offering insights into enzyme mechanisms, protein interactions, and potential therapeutic applications.
特性
分子式 |
C17H19NO5S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
methyl (2S)-2-(benzylsulfonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C17H19NO5S/c1-23-17(20)16(11-13-7-9-15(19)10-8-13)18-24(21,22)12-14-5-3-2-4-6-14/h2-10,16,18-19H,11-12H2,1H3/t16-/m0/s1 |
InChIキー |
AQQLCZHPCSXJIN-INIZCTEOSA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)CC2=CC=CC=C2 |
正規SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


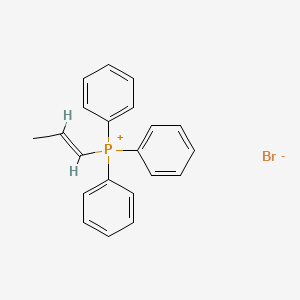

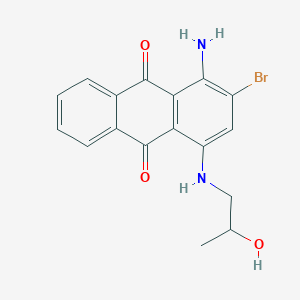
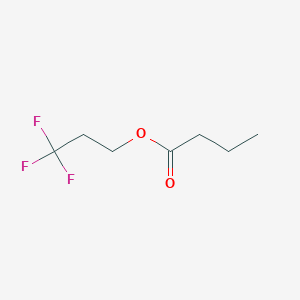

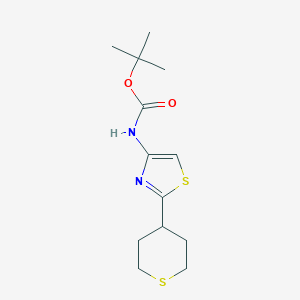

![rel-1-((1S,3R)-1-(2-Aminoethoxy)-3-hydroxy-7-azaspiro[3.5]nonan-7-yl)-4-(1H-imidazol-1-yl)butan-1-one](/img/structure/B13148929.png)

